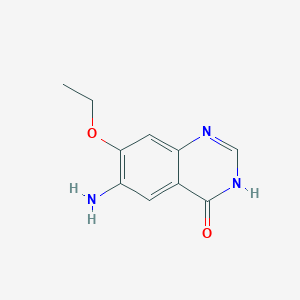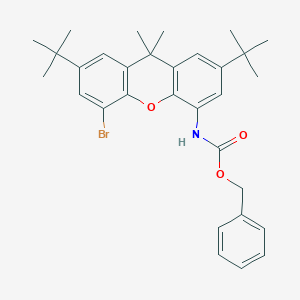
5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a bromo group, and a fluoro group attached to a phenyl ring, which is further connected to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-fluoroaniline and hydrazine derivatives.
Formation of Triazole Ring: The key step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting the starting materials under specific conditions, such as heating in the presence of a suitable catalyst.
Purification: The crude product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.
化学反应分析
Types of Reactions
5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, resulting in different oxidation states of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used in the presence of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to various oxidation states of the amino group.
科学研究应用
5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
5-Amino-3-(4-fluorophenyl)-1H-1,2,4-triazole: Lacks the bromo group, which may affect its reactivity and binding properties.
5-Amino-3-(3-bromo-phenyl)-1H-1,2,4-triazole: Lacks the fluoro group, leading to different chemical and biological properties.
5-Amino-3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazole: Contains a chloro group instead of a bromo group, which can alter its reactivity and interactions.
Uniqueness
The presence of both bromo and fluoro groups in 5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole imparts unique chemical properties, such as enhanced reactivity and specific binding interactions. These characteristics make it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H6BrFN4 |
|---|---|
分子量 |
257.06 g/mol |
IUPAC 名称 |
5-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrFN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI 键 |
GDYMFGPKPJTNCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NC(=NN2)N)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B13664852.png)
![6-Isopropylimidazo[1,2-b]pyridazine](/img/structure/B13664860.png)







![4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13664912.png)

